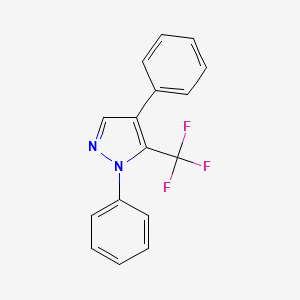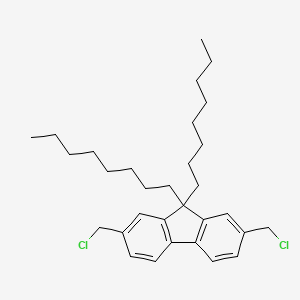![molecular formula C34H24ClN B12580120 4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline CAS No. 644996-79-2](/img/structure/B12580120.png)
4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline is a complex organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of a chloroanthracene moiety attached to an ethenyl group, which is further connected to a diphenylaniline structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline typically involves a multi-step process. One common method starts with the preparation of 10-chloroanthracene, which is then subjected to a series of reactions to introduce the ethenyl and diphenylaniline groups. The key steps include:
Chlorination of Anthracene: Anthracene is chlorinated to produce 10-chloroanthracene.
Formation of Ethenyl Intermediate: The 10-chloroanthracene is reacted with an appropriate reagent to introduce the ethenyl group.
Coupling with Diphenylaniline: The ethenyl intermediate is then coupled with diphenylaniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison
Compared to these similar compounds, 4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline exhibits unique properties due to the presence of the chloro group and the specific arrangement of functional groups. This uniqueness makes it particularly valuable in applications requiring specific chemical reactivity and physical properties.
Propiedades
Número CAS |
644996-79-2 |
|---|---|
Fórmula molecular |
C34H24ClN |
Peso molecular |
482.0 g/mol |
Nombre IUPAC |
4-[2-(10-chloroanthracen-9-yl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C34H24ClN/c35-34-32-17-9-7-15-29(32)31(30-16-8-10-18-33(30)34)24-21-25-19-22-28(23-20-25)36(26-11-3-1-4-12-26)27-13-5-2-6-14-27/h1-24H |
Clave InChI |
OIKVHFZJBOFGCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=C5C=CC=CC5=C(C6=CC=CC=C64)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B12580040.png)
![3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12580042.png)
![N-Butyl-N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B12580050.png)

![2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12580076.png)
![Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12580083.png)
![1-Butanol, 2-[[2-(2,6-dimethylphenoxy)ethyl]amino]-, hydrochloride](/img/structure/B12580094.png)
![10-oxa-2,9-diazatricyclo[5.3.0.02,5]deca-1(7),3,5,8-tetraene](/img/structure/B12580097.png)
![Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]-](/img/structure/B12580101.png)


![N-[(Pyridin-4-yl)methyl]pentacosa-10,12-diynamide](/img/structure/B12580117.png)
![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B12580132.png)
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N-ethylsulfamate](/img/structure/B12580133.png)
